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Compound of Interest

Compound Name: (-)-Scopolamine methyl bromide

Cat. No.: B10763339

An In-depth Technical Guide to the Chemical Structure of (-)-Scopolamine Methyl Bromide

Executive Summary

(-)-Scopolamine methyl bromide, also known as methscopolamine bromide, is a peripherally
acting muscarinic antagonist derived from the naturally occurring tropane alkaloid, (-)-
scopolamine. Structurally, it is a quaternary ammonium salt, a modification that imparts a
permanent positive charge and significantly limits its ability to cross the blood-brain barrier. This
key feature confines its anticholinergic activity primarily to the peripheral nervous system,
making it a valuable agent for treating conditions such as peptic ulcers and gastrointestinal
spasms without the central nervous system side effects associated with its parent compound.
This guide provides a detailed elucidation of its chemical structure, stereochemistry,
physicochemical properties, and the analytical methodologies required for its characterization,
aimed at researchers, scientists, and professionals in drug development.

Introduction: From Natural Alkaloid to Targeted
Therapeutic

Scopolamine is a tropane alkaloid that can be extracted from various plants of the Solanaceae
family, such as Hyoscyamus niger (henbane) and Duboisia myoporoides.[1] For centuries,
these plants have been known for their medicinal and psychoactive properties. The therapeutic
utility of scopolamine itself is often limited by its significant central nervous system effects,
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including sedation, amnesia, and delirium, which arise from its ability to cross the blood-brain
barrier and antagonize muscarinic acetylcholine receptors in the brain.[2]

The development of (-)-scopolamine methyl bromide was a direct result of synthetic efforts to
mitigate these central effects. By reacting the tertiary amine of scopolamine with methyl
bromide, a quaternary ammonium salt is formed.[3] This structural modification is the
cornerstone of its pharmacological profile. The resulting permanent positive charge on the
nitrogen atom dramatically increases the molecule's polarity, thereby preventing its passage
into the central nervous system. This allows the molecule to act as a selective peripheral
anticholinergic agent, inhibiting gastrointestinal motility and reducing gastric acid secretion with
a markedly improved side-effect profile.[2][3]

Elucidation of the Core Chemical Structure

The structure of (-)-scopolamine methyl bromide is complex, comprising a rigid tricyclic core,
a specific stereochemical configuration, and an ester side chain. The quaternization of the
nitrogen atom is the defining feature that differentiates it from its parent compound.

Systematic Nomenclature and Stereochemistry

The unambiguous chemical identity of a chiral molecule is defined by its systematic IUPAC
name, which specifies the precise spatial arrangement of every atom. The IUPAC name for (-)-
scopolamine methyl bromide is [(1R,2R,4S,5S)-9,9-dimethyl-3-0xa-9-
azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate bromide.[3]

This nomenclature precisely defines the absolute configuration at each of the chiral centers
within the molecule, which is critical for its specific interaction with muscarinic receptors. The
naturally occurring and biologically active form is the levorotatory (-) isomer.

Core Molecular Components

The structure can be deconstructed into three primary components:

o The Scopine Ring System: This is a rigid, tricyclic amine featuring a tropane skeleton with an
epoxide bridge between carbons 6 and 7. This 6[3,73-epoxy-1aH,5aH-tropane structure
creates a conformationally constrained framework.
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e The Tropic Acid Moiety: The hydroxyl group at the C-3 position of the scopine ring is
esterified with tropic acid. Specifically, it is the (S)-(-)-tropic acid enantiomer, which
contributes a critical chiral center to the molecule.[4]

o The Quaternary Ammonium Center: The nitrogen atom of the tropane ring (position N-8 in
scopolamine) is methylated to form a quaternary ammonium cation, specifically a 9,9-
dimethyl-9-azoniatricyclo cation. This methylation is the key to its peripheral selectivity.[5]
The bromide ion (Br~) serves as the counter-ion.

The diagram below illustrates the connectivity and key functional groups of the molecule.

Caption: Key components of (-)-Scopolamine Methyl Bromide.

Physicochemical and Spectroscopic Profile

The identity and purity of (-)-scopolamine methyl bromide are confirmed through its distinct
physical properties and spectroscopic signatures.

Physicochemical Properties

The key physicochemical data for (-)-scopolamine methyl bromide are summarized in the
table below. Its high water solubility and low logP value are direct consequences of its ionic,
quaternary ammonium structure.
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Property Value Source(s)
Molecular Formula C18H24BrNO4 [3]
Molecular Weight 398.29 g/mol [3]
White, odorless crystalline
Appearance [2][6]
powder
CAS Number 155-41-9 [3]
Melting Point ~225 °C (with decomposition) [2][3]

Freely soluble in water (~50
Solubility mg/mL); slightly soluble in [2][3]
alcohol

N ] ) [0]?5/D: -21° to -26° (c=5in
Specific Optical Rotation [61[7]
H20)

logP -2.58 [3]

Spectroscopic Signatures

Spectroscopic analysis provides a fingerprint for the molecule, allowing for unambiguous
structural confirmation.

« Infrared (IR) Spectroscopy: The IR spectrum is characterized by several key absorption
bands. A strong, broad absorption is expected around 3400 cm~* due to the O-H stretching
of the hydroxyl group. A sharp, strong peak around 1730 cm~1 corresponds to the C=0
stretching of the ester group. The C-O stretching of the ether (epoxide) and ester groups will
appear in the 1250-1050 cm~1 region. Aromatic C-H and C=C stretching from the phenyl ring
will be visible around 3100-3000 cm~* and 1600-1450 cm™1, respectively.[8]

e 1H Nuclear Magnetic Resonance (NMR) Spectroscopy: The *H NMR spectrum provides
detailed information about the proton environment. Key expected signals include:

o Aromatic Protons: A multiplet between 7.3-7.5 ppm corresponding to the five protons of
the phenyl ring.[9]
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o Ester-linked Proton (H3): A signal around 5.1 ppm, corresponding to the proton on the
carbon bearing the ester.[9]

o N-Methyl Protons: Two distinct singlets for the diastereotopic methyl groups on the
guaternary nitrogen, appearing further downfield than in the parent tertiary amine due to
the positive charge.

o Hydroxymethyl Protons: Signals for the -CH20H group's protons.

o Tropane Ring Protons: A complex series of signals in the aliphatic region (1.5-4.0 ppm)
corresponding to the protons on the rigid tricyclic core.[9]

e 13C Nuclear Magnetic Resonance (NMR) Spectroscopy: The 13C NMR spectrum confirms the
carbon skeleton. Key resonances include the ester carbonyl carbon (~170 ppm), aromatic
carbons (125-140 ppm), and the carbons attached to the quaternary nitrogen, which are
shifted downfield.[5]

e Mass Spectrometry (MS): As a salt, analysis is typically performed on the cation
(C1sH24NOa4™*). The molecular ion peak for the cation would be observed at m/z 318. The
fragmentation pattern would likely involve the loss of the tropic acid side chain, leading to
characteristic fragments of the scopine core.[10]

Experimental Workflow for Structural Verification
and Purity Analysis

Ensuring the identity, purity, and stereochemical integrity of an active pharmaceutical ingredient
is paramount. A robust analytical workflow is essential for quality control in research and
manufacturing settings. The United States Pharmacopeia (USP) provides a standardized
monograph for this purpose.[6][11][12]
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Analytical Workflow for (-)-Scopolamine Methyl Bromide

Test Sample

\ 4

(-)-Scopolamine Methyl Bromide)

Step 1: HPLC Analysis
(Purity & Assay)

Confirms chemicjal purity

\ 4

Step 2: Chiral HPLC
(Enantiomeric Purity)

HPLC Details (USP Method)

Column: L1 (C18)
Detector: UV 210 nm
Assay: 97.0% - 103.0%
Impurity Limit: <0.5% total

\ 4

Canfirms stereochemical integrity

Chiral Separation

Step 3: Spectroscopic ID Column: Chiral phase (e.g., cyclodextrin)
(IR, NMR, MS) Purpose: Quantify (+) enantiomer

Confirms molecular structure

\ 4
Verified Compound

Structural Gonfirmation

IR: Match to reference standard

(Identity, Purity, Stereochemistry) NMR/MS: Confirm connectivity & mass

Workflow for identity and purity confirmation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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